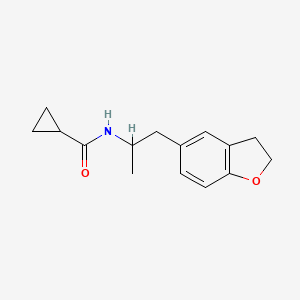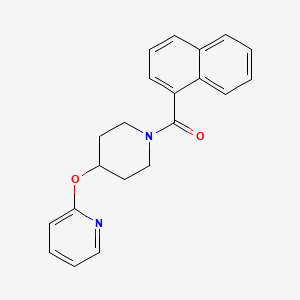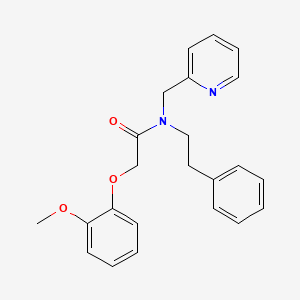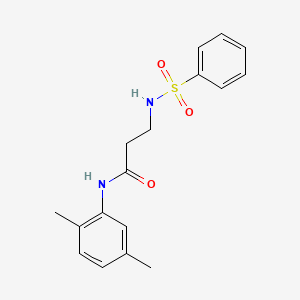![molecular formula C14H14Cl3NO B2468459 [4-(2,4-Dichlorophenoxy)-3-methylphenyl]methanamine hydrochloride CAS No. 1221724-11-3](/img/structure/B2468459.png)
[4-(2,4-Dichlorophenoxy)-3-methylphenyl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[4-(2,4-Dichlorophenoxy)-3-methylphenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1221724-11-3 . It has a molecular weight of 318.63 . The compound is in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H13Cl2NO.ClH/c1-9-6-10(8-17)2-4-13(9)18-14-5-3-11(15)7-12(14)16;/h2-7H,8,17H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility are not available in the current data.Scientific Research Applications
Improved Industrial Synthesis
The compound has been involved in the improved industrial synthesis of sertraline hydrochloride, an effective antidepressant. A novel synthesis approach was developed, utilizing N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate. This process was noted for its advantageous environmental and safety aspects compared to previous methods (Vukics et al., 2002).
Synthesis and Characterization
A compound closely related to [4-(2,4-Dichlorophenoxy)-3-methylphenyl]methanamine hydrochloride was synthesized and characterized using various spectroscopic techniques. This synthesis pathway, involving p-Toluic hydrazide and glycine, was found to be high yielding (Shimoga et al., 2018).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and variants showed significant photocytotoxicity under red light, suggesting potential applications in medical treatments like targeted cancer therapies. These complexes also displayed capabilities for cellular imaging, with ingestion in the nucleus of certain cell types (Basu et al., 2014).
Molecular Mechanisms and Computational Insights
Studies on the reaction mechanisms of compounds related to [4-(2,4-Dichlorophenoxy)-3-methylphenyl]methanamine hydrochloride have provided deep insights into the interaction of these compounds at the molecular level. Computational results have demonstrated the potential energy release and the favorability of certain reactions, which could have implications in understanding the behavior of similar compounds in various conditions (Zhou & Li, 2019).
Chemical Synthesis and Docking Studies
A facile synthesis method was developed for N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a compound structurally similar to [4-(2,4-Dichlorophenoxy)-3-methylphenyl]methanamine hydrochloride. Docking studies carried out on the synthesized products revealed potential bioactive properties (Bommeraa et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mechanism of Action
Target of Action
It’s structurally similar to 2,4-d, a well-known phenoxy herbicide . Phenoxy herbicides typically target plant growth hormones, specifically auxins, disrupting normal plant growth and development .
Mode of Action
Based on its structural similarity to 2,4-d, it may act as a synthetic auxin . Auxins are plant hormones that regulate growth. When a plant is exposed to excessive amounts of synthetic auxins, it can lead to uncontrolled cell division and growth, ultimately causing the plant’s death .
Biochemical Pathways
Similar to 2,4-d, it may interfere with the normal functioning of auxin-responsive genes, disrupting the synthesis of proteins necessary for plant growth and development .
Result of Action
Based on its structural similarity to 2,4-d, it may cause uncontrolled cell division and growth, leading to the death of the plant .
Action Environment
Factors such as soil ph, temperature, and moisture levels can significantly impact the effectiveness and stability of similar herbicides .
properties
IUPAC Name |
[4-(2,4-dichlorophenoxy)-3-methylphenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO.ClH/c1-9-6-10(8-17)2-4-13(9)18-14-5-3-11(15)7-12(14)16;/h2-7H,8,17H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTRZPZOQHXRJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)OC2=C(C=C(C=C2)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2,4-Dichlorophenoxy)-3-methylphenyl]methanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2468380.png)


![1-Acetyl-4-{[5-(4-methylphenyl)-2-furyl]carbonothioyl}piperazine](/img/structure/B2468386.png)
![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-phenylacetamide](/img/structure/B2468387.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2468390.png)

![N-(2-(dimethylamino)ethyl)-1-ethyl-N-(4-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2468394.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperidine-4-carboxylate](/img/structure/B2468396.png)

![[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine dihydrobromide](/img/no-structure.png)